Piperidin-1-ium acetate hydrate
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Overview
Description
Piperidin-1-ium acetate hydrate is a chemical compound with the molecular formula C7H17NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are widely used in organic synthesis and pharmaceutical applications due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-1-ium acetate hydrate can be synthesized through various methods. One common approach involves the reaction of piperidine with acetic acid in the presence of water, leading to the formation of the hydrate form. The reaction typically occurs under mild conditions, with the pH adjusted to favor the formation of the piperidinium ion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process may include steps such as purification through crystallization or distillation to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-ium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-1-ium acetate hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperidine derivatives are found in various pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of piperidin-1-ium acetate hydrate involves its interaction with molecular targets through various pathways. For instance, in medicinal chemistry, piperidine derivatives can bind to receptors or enzymes, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidinone: An oxidized form of piperidine with different reactivity.
Pyridine: A related heterocyclic compound with a nitrogen atom in a six-membered ring
Uniqueness
Piperidin-1-ium acetate hydrate is unique due to its combination of the piperidine ring and the acetate group, which imparts distinct chemical and biological properties. Its hydrate form also enhances its stability and solubility, making it valuable in various applications .
Properties
Molecular Formula |
C7H17NO3 |
---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
piperidin-1-ium;acetate;hydrate |
InChI |
InChI=1S/C5H11N.C2H4O2.H2O/c1-2-4-6-5-3-1;1-2(3)4;/h6H,1-5H2;1H3,(H,3,4);1H2 |
InChI Key |
VZSPEVVSCUBVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C1CC[NH2+]CC1.O |
Origin of Product |
United States |
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